molecular formula C21H23NO4S B2598196 ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1005281-92-4

ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2598196
CAS No.: 1005281-92-4
M. Wt: 385.48
InChI Key: FABZOJQAWLJUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring an isoindole ring system, a dioxo group, and an ethyl carboxylate group. The compound also features a tetrahydrobenzo[b]thiophene ring, which is a type of heterocyclic compound that contains sulfur .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has shown that certain synthesized compounds, including variations of ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, exhibit significant antimicrobial and antioxidant activities. For example, compounds synthesized via cyclopropanation have been tested for their antimicrobial properties against various bacterial strains, demonstrating excellent antibacterial and antifungal activities. These compounds also showed profound antioxidant potential, which suggests their utility in developing new therapeutic agents with antimicrobial and antioxidant properties (K. Raghavendra et al., 2016).

Anticancer Activity

Another area of application is in the development of anticancer agents. Novel heterocycles have been synthesized using thiophene incorporated thioureido substituent as precursors. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several showing potent activity. This highlights the potential of these compounds in anticancer drug development (M. Abdel-Motaal et al., 2020).

Anti-rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated, revealing significant antioxidant, analgesic, and anti-rheumatic effects. These findings suggest the compound's utility in the development of new treatments for rheumatic diseases (Y. Sherif & N. Hosny, 2014).

Catalytic and Optical Applications

In addition to therapeutic applications, these compounds have shown utility in catalysis and material science. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligand encapsulated in zeolite Y have been demonstrated as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This indicates their potential application in industrial catalysis and green chemistry processes (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and exploration of its potential uses in various fields .

Properties

IUPAC Name

ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-26-21(25)17-13-7-4-10(2)8-14(13)27-20(17)22-18(23)15-11-5-6-12(9-11)16(15)19(22)24/h5-6,10-12,15-16H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABZOJQAWLJUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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